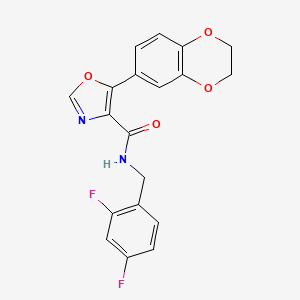![molecular formula C22H17F3N2O4 B11046230 7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11046230.png)
7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes methoxyphenyl and trifluoromethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The synthetic route may include steps such as borylation, Suzuki-Miyaura coupling, and other functional group transformations .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and reaction conditions that are scalable and cost-effective. The choice of solvents, reagents, and purification techniques would be critical to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer treatments.
Industry: The compound can be used in the development of new materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives and compounds containing methoxyphenyl or trifluoromethylphenyl groups. Examples include:
- 3-Methoxyphenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- (3-Trifluoromethylphenyl)acetic acid methyl ester
Uniqueness
What sets 7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid apart is its unique combination of functional groups and its potential for diverse applications. The presence of both methoxyphenyl and trifluoromethylphenyl groups provides distinct chemical properties that can be leveraged in various research and industrial contexts .
Propriétés
Formule moléculaire |
C22H17F3N2O4 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
7-(3-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H17F3N2O4/c1-31-15-7-2-4-12(8-15)16-10-18(28)26-19-17(21(29)30)11-27(20(16)19)14-6-3-5-13(9-14)22(23,24)25/h2-9,11,16H,10H2,1H3,(H,26,28)(H,29,30) |
Clé InChI |
LTFQCSSESXVPRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=CC(=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11046149.png)
![ethyl 4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazine-1-carboxylate](/img/structure/B11046155.png)
![4-[(2,4-dichlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046157.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046160.png)
![diethyl (6E)-2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate](/img/structure/B11046161.png)
![4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine](/img/structure/B11046166.png)
![{amino[2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-3-yl]methylidene}propanedinitrile](/img/structure/B11046179.png)
![N-{[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11046183.png)

![N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide](/img/structure/B11046194.png)
![7-hydroxy-5-(4-methoxyphenyl)-2-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11046209.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11046213.png)
![3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11046216.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11046226.png)